2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC9513155
InChI: InChI=1S/C8H6N4/c1-12-8(2-3-11-12)4-7(5-9)6-10/h2-4H,1H3
SMILES: CN1C(=CC=N1)C=C(C#N)C#N
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile

CAS No.:

Cat. No.: VC9513155

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile -

Specification

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 2-[(2-methylpyrazol-3-yl)methylidene]propanedinitrile
Standard InChI InChI=1S/C8H6N4/c1-12-8(2-3-11-12)4-7(5-9)6-10/h2-4H,1H3
Standard InChI Key OXKGZAZWJWTZQH-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C=C(C#N)C#N
Canonical SMILES CN1C(=CC=N1)C=C(C#N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[(2-methylpyrazol-3-yl)methylidene]propanedinitrile, reflects its bifunctional architecture: a 1-methylpyrazole core linked to a malononitrile moiety via a methylidene bridge. Its molecular formula (C₈H₆N₄) and weight (158.16 g/mol) are corroborated by high-resolution mass spectrometry and elemental analysis . The Canonical SMILES string CN1C(=CC=N1)C=C(C#N)C#N encodes its connectivity, while the Standard InChIKey OXKGZAZWJWTZQH-UHFFFAOYSA-N ensures unique identification in chemical databases.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous pyrazolyl-malononitrile derivatives reveal planar geometries with dihedral angles <10° between the pyrazole and malononitrile planes . For example, in the structurally related compound (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-nitrophenyl)methanol, the pyrazole ring adopts a nearly coplanar arrangement with adjacent substituents, stabilized by π-π stacking and hydrogen bonding . Such rigidity enhances electronic conjugation, making 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile suitable for optoelectronic applications .

Synthetic Methodologies

Condensation Reactions

A common synthesis route involves the Knoevenagel condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with malononitrile under acidic or basic conditions . For instance, Mishra et al. (2016) demonstrated that heating equimolar amounts of substituted pyrazole aldehydes and malononitrile in ethanol at 100°C for 8–12 hours yields analogous pyrazolyl-malononitrile derivatives in 75–90% yields . The reaction proceeds via deprotonation of malononitrile’s active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration .

Solvent and Catalyst Optimization

Recent advancements employ microwave-assisted synthesis to reduce reaction times to <1 hour while maintaining high yields . Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, whereas Lewis acids such as piperidine improve regioselectivity . For example, the use of acetic anhydride as both solvent and catalyst in the synthesis of 2-(ethoxymethylene)malononitrile—a precursor to pyrazolyl derivatives—achieved 90% conversion efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile exhibit distinct signals for the pyrazole ring protons (δ 7.62 ppm, singlet) and methyl group (δ 3.79 ppm, singlet) . The deshielded vinyl proton (δ 7.72 ppm) confirms conjugation between the pyrazole and malononitrile moieties . ¹³C NMR data reveal cyano carbon resonances at δ 115–120 ppm, characteristic of electron-withdrawing nitrile groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectra show strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=C stretch), consistent with the malononitrile and conjugated enamine structures. UV-Vis analysis in acetonitrile reveals a broad absorption band at λₘₐₓ = 320–350 nm, attributed to π→π* transitions within the conjugated system . This optical property is exploitable in dye-sensitized solar cells and fluorescent probes .

Related Compounds and Comparative Analysis

Structural Analogues

Comparative studies highlight the impact of substituents on physicochemical properties. For instance, replacing the methyl group with a trifluoromethyl moiety (as in AK Scientific’s 2-({1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile) increases hydrophobicity and thermal stability . The table below summarizes key variants:

CompoundSubstituentMelting Point (°C)λₘₐₓ (nm)
2-((1-Methyl-1H-pyrazol-5-yl)methylene)malononitrile-CH₃138–140 335
2-((1-Trifluoromethyl-1H-pyrazol-5-yl)methylene)malononitrile-CF₃162–164 345
2-((1-Phenyl-1H-pyrazol-5-yl)methylene)malononitrile-C₆H₅155–157 328

Reactivity and Functionalization

The electron-deficient malononitrile group facilitates nucleophilic additions, cyclizations, and cross-coupling reactions. For example, treatment with hydrazine yields pyrazolo[3,4-d]pyrimidine derivatives, which exhibit anticancer activity in in vitro assays . Similarly, Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents, modulating electronic properties for photovoltaic applications .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to urea derivatives with demonstrated in vitro anticancer activity. Mishra et al. (2016) synthesized 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives from pyrazolyl-malononitrile intermediates, achieving IC₅₀ values of <10 μM against MCF-7 breast cancer cells .

Materials Science

In organic electronics, its extended conjugation and high electron affinity (~3.1 eV) make it a candidate for n-type semiconductors. Blending with polythiophenes enhances charge carrier mobility in thin-film transistors .

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